Mefluidide

Catalog No.
S534904
CAS No.
53780-34-0
M.F
C11H13F3N2O3S
M. Wt
310.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mefluidide

CAS Number

53780-34-0

Product Name

Mefluidide

IUPAC Name

N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide

Molecular Formula

C11H13F3N2O3S

Molecular Weight

310.29 g/mol

InChI

InChI=1S/C11H13F3N2O3S/c1-6-4-7(2)10(5-9(6)15-8(3)17)16-20(18,19)11(12,13)14/h4-5,16H,1-3H3,(H,15,17)

InChI Key

OKIBNKKYNPBDRS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1NC(=O)C)NS(=O)(=O)C(F)(F)F)C

solubility

5.80e-04 M
In water, 180 mg/L at 23 °C
In water, 0.18 g/L at 25 °C
Solubility at 25 °C (g/L): benzene 0.31; dichloromethane 2.1; 1-octanol 17; methanol 310; acetone 350
Soluble in acetone, methanol; slightly soluble in benzene
Solubility in acetone 350, methanol 310, acetonitrile 64, ethyl acetate 50, n-octanol 17, diethyl ether 3.9, dichloromethane 2.1, benzene 0.31, xylene 0.12 (all in g/L, 23 °C)

Synonyms

Mefluidide, N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)NS(=O)(=O)C(F)(F)F)C

The exact mass of the compound Mefluidide is 310.0599 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.80e-04 min water, 180 mg/l at 23 °cin water, 0.18 g/l at 25 °csolubility at 25 °c (g/l): benzene 0.31; dichloromethane 2.1; 1-octanol 17; methanol 310; acetone 350soluble in acetone, methanol; slightly soluble in benzenesolubility in acetone 350, methanol 310, acetonitrile 64, ethyl acetate 50, n-octanol 17, diethyl ether 3.9, dichloromethane 2.1, benzene 0.31, xylene 0.12 (all in g/l, 23 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

Gibberellin Biosynthesis Inhibitor

One of the primary applications of mefluidide is as a gibberellin biosynthesis inhibitor []. Gibberellins are plant hormones responsible for promoting cell elongation and various developmental processes. Mefluidide disrupts the gibberellin biosynthesis pathway, leading to stunted plant growth and reduced stem elongation []. This allows researchers to study the specific roles of gibberellins in plant development by observing the effects of mefluidide treatment.

Investigating Dormancy and Bud Break

Mefluidide application can delay bud break in certain plants []. This makes it a valuable tool for researchers studying dormancy mechanisms and bud development. By observing how mefluidide treatment affects bud break timing, researchers can gain insights into the hormonal and environmental factors influencing this crucial stage in plant growth [].

Understanding Apical Dominance

Apical dominance is a phenomenon where the main stem of a plant suppresses the growth of lateral buds. Mefluidide treatment can reduce apical dominance by inhibiting gibberellin production. This allows researchers to study how gibberellins influence bud development and branching patterns in plants.

Investigating Other Plant Growth Processes

Mefluidide has also been used in research on various other plant growth processes. These include:

  • Root growth: Studies suggest mefluidide can influence root development in some plant species [].
  • Stress tolerance: Research indicates mefluidide may play a role in enhancing plant tolerance to certain environmental stresses [].
  • Fruit development: Some studies have explored the effects of mefluidide on fruit size and quality [].

Mefluidide is a synthetic compound with the chemical formula C₁₁H₁₃F₃N₂O₃S. It is classified as a plant growth regulator and herbicide, primarily used in agriculture to manage the growth of various grass species. Mefluidide functions by inhibiting specific enzymes involved in fatty acid biosynthesis, particularly targeting 3-ketoacyl-CoA synthases, which are crucial for the elongation of very-long-chain fatty acids. This inhibition leads to altered growth patterns in plants, effectively controlling unwanted vegetation while promoting desired plant health .

Mefluidide acts by inhibiting the enzyme ketoacyl-CoA synthase (KCS) []. This enzyme plays a crucial role in fatty acid biosynthesis, a vital process for plant cell growth and division []. By inhibiting KCS, Mefluidide disrupts cell wall formation and stunts plant growth [].

Involving mefluidide relate to its interaction with biological systems rather than classical organic reactions. Mefluidide has been shown to inhibit the activity of 3-ketoacyl-CoA synthases, which are essential for the biosynthesis of saturated very-long-chain fatty acids in plants. The specific inhibition of these enzymes disrupts normal metabolic pathways, leading to reduced shoot and root growth in treated plants .

Additionally, mefluidide reacts with hydroxyl radicals in the vapor phase, which can influence its environmental persistence and degradation rates. The estimated rate constant for this reaction is approximately 2.0×10102.0\times 10^{-10} cm³/molecule .

Mefluidide exhibits significant biological activity as a herbicide and growth regulator. Its mode of action primarily involves the inhibition of fatty acid biosynthesis, which affects plant development and metabolism. Studies have demonstrated that mefluidide can reduce shoot and root dry weight in various grass species, highlighting its efficacy as a growth regulator . Furthermore, it has been observed to enhance plant tolerance to environmental stressors, such as chilling injury, by improving water status during low-temperature conditions .

The synthesis of mefluidide typically involves multi-step chemical processes that include the formation of its core structure through reactions involving amines and sulfonyl chlorides. Specific synthetic routes may vary depending on the desired purity and yield but generally include:

  • Formation of the Sulfonamide: Reaction of an amine with a sulfonyl chloride.
  • Fluorination: Introduction of fluorine atoms into the aromatic ring.
  • Final Assembly: Coupling reactions to form the complete molecular structure.

Each step must be carefully controlled to ensure high purity and efficacy of the final product.

Mefluidide is primarily used in agriculture for:

  • Weed Control: Effective against various grass species, making it valuable in turf management and crop production.
  • Plant Growth Regulation: Used to manipulate plant growth patterns for improved yield and quality in agricultural practices.
  • Stress Mitigation: Enhances tolerance to abiotic stresses like drought and chilling by modulating metabolic pathways .

Mefluidide shares similarities with several other compounds used in agricultural practices. Here are some comparable compounds:

Compound NameChemical FormulaPrimary UseUnique Features
PerfluidoneC₁₁H₁₃F₃N₂O₃SHerbicideSimilar mode of action as mefluidide
FlumioxazinC₁₄H₁₂F₂N₂O₄SBroad-spectrum herbicideTargets protoporphyrinogen IX oxidase
TriclopyrC₁₄H₁₅ClN₂O₃HerbicideEffective against woody plants
GlyphosateC₃H₈NO₅PSystemic herbicideInhibits shikimic acid pathway

Mefluidide is unique due to its specific inhibition of very-long-chain fatty acid biosynthesis, which differentiates it from other herbicides that may target different metabolic pathways or processes within plants.

Mefluidide exerts its herbicidal activity through the selective inhibition of 3-ketoacyl-CoA synthases, which are crucial condensing enzymes in very-long-chain fatty acid biosynthesis [2] [3]. The molecular mechanism involves direct binding interactions between mefluidide and specific KCS enzymes, particularly those involved in cuticular wax and membrane lipid synthesis [4] [5].

The 3-ketoacyl-CoA synthases represent a family of twenty-one enzymes in Arabidopsis thaliana, each exhibiting distinct substrate specificities and chain-length preferences [4] [6]. These enzymes catalyze the rate-limiting condensation reaction in the fatty acid elongation cycle, where acyl-CoA substrates are combined with malonyl-CoA to form 3-ketoacyl-CoA intermediates [7] [8]. The reaction proceeds through a Claisen condensation mechanism, extending the fatty acid chain by two carbon units per cycle [9] [10].

Mefluidide demonstrates preferential inhibition of specific KCS isoforms, with particularly high affinity for KCS1, KCS6, KCS19, and KCS20 [5] [11]. KCS1 is primarily involved in the elongation of C16 to C18 fatty acids and plays a critical role in cuticular wax biosynthesis [5] [12]. The enzyme exhibits membrane-spanning domains at its N-terminal region, which anchor it to the endoplasmic reticulum membrane where fatty acid elongation occurs [5] [6].

The inhibition mechanism involves mefluidide binding to the active site of KCS enzymes, disrupting their catalytic activity [2]. This binding appears to be competitive with respect to acyl-CoA substrates, as evidenced by the accumulation of shorter-chain fatty acids and the depletion of very-long-chain fatty acids in treated plants [2] [3]. The molecular interaction is enhanced by the trifluoromethylsulfonyl group present in mefluidide's structure, which contributes to its binding affinity and selectivity [13].

Table 1: 3-Ketoacyl-CoA Synthase Enzymes and Mefluidide Sensitivity

KCS EnzymeChain Length SpecificityPrimary FunctionMefluidide Sensitivity
KCS1C16→C18Wax biosynthesisHigh
KCS2C18→C20Membrane lipidsModerate
KCS4C20→C22Membrane lipidsModerate
KCS6C22→C24Cuticular waxHigh
KCS19C18→C20Wax and seed lipidsHigh
KCS20C18→C20SuberinHigh

Research has demonstrated that mefluidide's inhibitory effects are dose-dependent and show selectivity among different KCS isoforms [14] [15]. The differential sensitivity of KCS enzymes to mefluidide appears to be related to structural variations in their active site regions, particularly in the N-terminal domains that determine substrate specificity [16] [14]. This selectivity is crucial for mefluidide's herbicidal activity, as it allows for targeted disruption of specific fatty acid biosynthetic pathways without completely abolishing all elongation processes [4].

The inhibition of KCS enzymes by mefluidide results in the accumulation of precursor fatty acids and the depletion of very-long-chain fatty acids required for essential cellular processes [2] [3]. This disruption particularly affects the synthesis of cuticular wax components, membrane phospholipids, and sphingolipids, leading to compromised plant growth and development [4] [17].

Disruption of Very-Long-Chain Fatty Acid (VLCFA) Elongation Pathways

The disruption of very-long-chain fatty acid elongation pathways represents the primary mechanism through which mefluidide exerts its herbicidal effects [2] [3] [4]. The VLCFA elongation system operates through a cyclic process involving four sequential enzymatic reactions, with the KCS-catalyzed condensation step serving as the rate-limiting and regulatory point [4] [9] [6].

The fatty acid elongase complex is localized in the endoplasmic reticulum membranes and consists of four core enzymes: 3-ketoacyl-CoA synthase, 3-ketoacyl-CoA reductase, 3-hydroxyacyl-CoA dehydratase, and enoyl-CoA reductase [4] [6] [15]. Each elongation cycle begins with the condensation of an acyl-CoA substrate with malonyl-CoA, catalyzed by KCS enzymes, to produce a 3-ketoacyl-CoA intermediate [7] [8]. The subsequent three reduction and dehydration steps are catalyzed by enzymes with broad substrate specificities that are shared among all elongase complexes [4] [6].

Mefluidide's inhibition specifically targets the initial condensation step, preventing the formation of 3-ketoacyl-CoA intermediates necessary for chain elongation [2] [18]. This selective inhibition disrupts the normal flow of fatty acid elongation, leading to the accumulation of shorter-chain fatty acids and the depletion of very-long-chain fatty acids ranging from C20 to C38 [2] [3] [4].

Table 2: Very-Long-Chain Fatty Acid Elongation Pathway

Reaction StepEnzymeSubstrateProductMefluidide Target
Condensation3-ketoacyl-CoA synthase (KCS)Acyl-CoA + Malonyl-CoA3-ketoacyl-CoAYes
Reduction3-ketoacyl-CoA reductase (KCR)3-ketoacyl-CoA + NADPH3-hydroxyacyl-CoANo
Dehydration3-hydroxyacyl-CoA dehydratase (HCD)3-hydroxyacyl-CoAEnoyl-CoANo
ReductionEnoyl-CoA reductase (ECR)Enoyl-CoA + NADPHSaturated acyl-CoANo

The disruption of VLCFA elongation pathways has profound effects on multiple cellular processes and lipid classes [4] [17]. Very-long-chain fatty acids serve as precursors for cuticular waxes, which form the primary barrier against water loss and environmental stresses [4] [16]. The reduction in VLCFA availability compromises wax biosynthesis, leading to increased cuticular permeability and enhanced susceptibility to dehydration stress [16] [11].

In addition to cuticular wax formation, VLCFAs are essential components of membrane phospholipids, particularly phosphatidylserine, phosphatidylcholine, and phosphatidylethanolamine [4] [15]. These lipids are enriched in saturated C20, C22, and C24 very-long-chain fatty acids, which contribute to membrane stability and functionality [4] [9]. The disruption of VLCFA synthesis by mefluidide therefore affects membrane integrity and cellular homeostasis [4] [17].

Sphingolipids represent another critical lipid class affected by mefluidide treatment [4] [15]. These specialized lipids, which accumulate in the outer leaflet of plasma membranes, contain α-hydroxylated saturated and monounsaturated C24 and C26 very-long-chain fatty acids [4] [9]. The disruption of sphingolipid biosynthesis can have cascading effects on membrane function and cellular signaling processes [4] [17].

The metabolic consequences of VLCFA elongation pathway disruption extend beyond individual lipid classes to affect overall plant metabolism [2] [3]. Studies using Lemna plants treated with mefluidide have demonstrated significant decreases in saturated VLCFA content, particularly in the C20 to C26 range [2] [3]. This reduction in VLCFA availability triggers metabolic adjustments as plants attempt to compensate for the disrupted lipid synthesis [2] [15].

Research has shown that the effects of mefluidide on VLCFA elongation are both time-dependent and concentration-dependent [2]. Lower concentrations of mefluidide may selectively inhibit specific KCS isoforms, while higher concentrations can affect multiple elongase complexes simultaneously [14]. This dose-response relationship is important for understanding the selectivity and potency of mefluidide as a herbicide [2].

Comparative Analysis with Other Herbicidal Anilide Compounds

The comparative analysis of mefluidide with other herbicidal anilide compounds reveals distinct mechanisms of action and target specificities within this chemical class [13] [19] [20]. While anilides represent a diverse group of herbicides, their modes of action vary significantly depending on their specific chemical structures and target enzymes [19] [20] [21].

Mefluidide and perfluidone represent a unique subclass of anilide herbicides that specifically target 3-ketoacyl-CoA synthases in very-long-chain fatty acid biosynthesis [2] [3] [15]. Both compounds exhibit similar inhibitory profiles against KCS enzymes, with perfluidone demonstrating comparable selectivity for specific KCS isoforms [2] [3]. The structural similarity between these compounds, particularly the presence of trifluoromethylsulfonyl groups, contributes to their shared mechanism of action and target specificity [2] [13].

Table 3: Comparative Analysis of Herbicidal Anilide Compounds

CompoundChemical ClassTarget EnzymeMode of ActionSpecificity
MefluidideAnilide PGRKCS (3-ketoacyl-CoA synthase)VLCFA biosynthesis inhibitionKCS enzyme selective
PerfluidoneAnilide herbicideKCS (3-ketoacyl-CoA synthase)VLCFA biosynthesis inhibitionKCS enzyme selective
AlachlorChloroacetanilideVLCFA elongaseVLCFA biosynthesis inhibitionBroad spectrum
MetolachlorChloroacetanilideVLCFA elongaseVLCFA biosynthesis inhibitionBroad spectrum
PropanilAnilidePhotosystem IIPhotosynthesis inhibitionBroad spectrum
NapropamideAnilideVLCFA elongaseVLCFA biosynthesis inhibitionBroad spectrum

In contrast to mefluidide and perfluidone, chloroacetanilide herbicides such as alachlor and metolachlor exhibit broader inhibitory effects on very-long-chain fatty acid elongation [20] [22]. These compounds do not demonstrate the same selectivity for specific KCS isoforms and instead affect multiple components of the fatty acid elongation machinery [20] [22]. The chloroacetamide group in these herbicides is believed to form covalent bonds with nucleophilic sites on elongase enzymes, resulting in irreversible inhibition [20] [22].

Propanil represents a distinct mechanistic class among anilide herbicides, targeting photosystem II rather than fatty acid biosynthesis pathways [21] [23]. This compound interrupts the electron transport chain in photosynthesis, leading to the generation of reactive oxygen species and subsequent cellular damage [21] [23]. The different target site explains why propanil exhibits herbicidal activity patterns distinct from those of mefluidide and other fatty acid biosynthesis inhibitors [21] [23].

The selectivity profiles of anilide herbicides vary significantly based on their molecular targets and mechanisms of action [19] [20]. Mefluidide's selective inhibition of specific KCS isoforms provides a unique advantage in terms of target specificity compared to broad-spectrum fatty acid biosynthesis inhibitors [2]. This selectivity may contribute to reduced non-target effects and improved safety profiles compared to less specific inhibitors [19].

Recent research has identified novel anilide compounds with entirely different modes of action, such as the aryl pyrrolidinone anilides that target dihydroorotate dehydrogenase in pyrimidine biosynthesis [24] [25]. These compounds, including tetflupyrolimet, represent the first new herbicide mode of action discovered in over three decades [24] [25]. The identification of these novel mechanisms demonstrates the continued potential for discovering new herbicidal activities within the anilide chemical class [24] [25].

The comparison of herbicidal anilides also reveals differences in their environmental fate and degradation patterns [13] [19]. Mefluidide exhibits relatively rapid degradation in soil through microbial metabolism, which limits its substantial uptake to above-ground plant tissues under normal field conditions [13] [26]. This characteristic distinguishes it from some other anilide herbicides that may persist longer in soil environments [13] [26].

The structural diversity within the anilide class continues to provide opportunities for discovering new herbicidal mechanisms and improving selectivity profiles [19] [21]. The success of mefluidide and perfluidone in targeting specific KCS enzymes has demonstrated the potential for developing highly selective fatty acid biosynthesis inhibitors [2] [3]. This approach may serve as a model for designing future herbicides with improved target specificity and reduced environmental impact [19] [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Crystalline solid
Crystals

XLogP3

2

Exact Mass

310.0599

LogP

2.02 (LogP)
log Kow = 2.02

Odor

Odorless

Appearance

Solid powder

Melting Point

184.0 °C
183-185 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

499DH82Q8O

Use and Manufacturing

IDENTIFICATION: Mefluidide is a crystalline solid. It is odorless. It is moderately soluble in water. USE: Mefluidide is used in agriculture and on golf courses, right of ways, airports and public and industrial areas to control plant growth and as an herbicide. It can also be used on residential lawns. EXPOSURE: Workers who use mefluidide may breathe in vapors or have direct skin contact. The general population may be exposed to mefluidide when treating residential lawns or entering recreational areas treated with mefluidide products. If mefluidide is released to the environment, it will be broken down in air. Mefluidide released to air will also be in or on particles that eventually fall to the ground. It may be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Data on the potential for mefluidide to produce toxic effects in humans were not available. Mefluidide is a minimal eye irritant in laboratory animals. It does not cause skin irritation or allergic skin reactions following direct skin exposure. Mefluidide is considered slightly toxic to laboratory animals following oral exposure, and practically non-toxic following inhalation or dermal exposure. Tremors, hunched posture, loss of body weight, and liver and kidney toxicity were observed in laboratory animals following repeated oral exposure to moderate-to-high oral doses of mefluidide. No evidence of infertility or birth defects were observed in laboratory animals exposed to mefluidide before and/or during pregnancy. Increased abortion and decreased pup weight were observed in laboratory animals exposed to mefluidide during pregnancy at high doses that also made the mothers sick. Tumors were not induced in laboratory animals following lifetime oral exposure to mefluidide. The potential for mefluidide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

2.33X10-8 mm Hg at 25 °C (est)

Other CAS

53780-34-0

Wikipedia

Mefluidide

Use Classification

Agrochemicals -> Plant Growth Regulators

Methods of Manufacturing

Mefluidide can be synthesized by reaction of 2,4-dimethyl-5-nitroaniline with acetyl chloride, reduction of the nitro group, and treatment of the resulting product with trifluoromethylsulfonyl chloride.
Preparation: T.L. Fridinger, Germany patent 2406475; idem, United States of America patent 3894073 (1974, 1975 to 3M).

General Manufacturing Information

Mefluidide, mefluidide diethanolamine salt, and mefluidide potassium salt are collectively referred to as mefluidide. Mefluidide was first registered in October 1984, mefluidide diethanolamine salt was first registered in March 1973, and mefluidide potassium salt was first registered in December 1988. ... Based on the structural similarities of mefluidide (114001) and its diethanolamine (DEA) (114002) and potassium salts (114003), and the physical and chemical properties of the DEA and potassium salts, EPA has concluded that mefluidide DEA and potassium salts are biologically equivalent to mefluidide and thus they share the same toxicity as free mefluidide.
Mefluidide-K and mefluidide-DEA will dissociate rapidly and completely to form mefluidide acid. Two ... dissociation studies indicated mefluidide-K completely dissociated in 7 minutes and mefluidide-DEA completely dissociated in 3 minutes. Mefluidide acid is in equilibrium with mefluidide.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.
Aqueous solutions decompose in UV light.

Dates

Last modified: 08-15-2023
1: Tresch S, Heilmann M, Christiansen N, Looser R, Grossmann K. Inhibition of saturated very-long-chain fatty acid biosynthesis by mefluidide and perfluidone, selective inhibitors of 3-ketoacyl-CoA synthases. Phytochemistry. 2012 Apr;76:162-71. doi: 10.1016/j.phytochem.2011.12.023. Epub 2012 Jan 25. PubMed PMID: 22284369.
2: Pence VC. Abscisic Acid and the maturation of cacao embryos in vitro. Plant Physiol. 1992 Apr;98(4):1391-5. PubMed PMID: 16668805; PubMed Central PMCID: PMC1080362.
3: Johnson-Flanagan AM, Huiwen Z, Thiagarajah MR, Saini HS. Role of Abscisic Acid in the Induction of Freezing Tolerance in Brassica napus Suspension-Cultured Cells. Plant Physiol. 1991 Apr;95(4):1044-8. PubMed PMID: 16668089; PubMed Central PMCID: PMC1077649.
4: Turner KE, Paterson JA, Kerley MS, Forwood JR. Mefluidide treatment of tall fescue pastures: forage quality. J Anim Sci. 1990 Oct;68(10):3406-11. PubMed PMID: 2254211.
5: Turner KE, Paterson JA, Kerley MS, Forwood JR. Mefluidide treatment of tall fescue pastures: intake and animal performance. J Anim Sci. 1990 Oct;68(10):3399-405. PubMed PMID: 2254210.
6: Orr W, Johnson-Flanagan AM, Keller WA, Singh J. Induction of freezing tolerance in microspore-derived embryos of winter Brassica napus. Plant Cell Rep. 1990 Mar;8(10):579-81. doi: 10.1007/BF00270057. PubMed PMID: 24232675.
7: Chung CT, Staba EJ. Effects of Age and Growth Regulators on Growth and Alkaloid Production in Cinchona ledgeriana Leaf-Shoot Organ Cultures. Planta Med. 1987 Apr;53(2):206-10. PubMed PMID: 17268995.
8: Wimer SK, Ward JK, Anderson BE, Waller SS. Mefluidide effects on smooth brome composition and grazing cow-calf performance. J Anim Sci. 1986 Oct;63(4):1054-62. PubMed PMID: 3021702.
9: Storey GK, Gardner WA. Sensitivity of the Entomogenous Fungus Beauveria bassiana to Selected Plant Growth Regulators and Spray Additives. Appl Environ Microbiol. 1986 Jul;52(1):1-3. PubMed PMID: 16347095; PubMed Central PMCID: PMC203383.
10: Zhang CL, Li PH, Brenner ML. Relationship between Mefluidide Treatment and Abscisic Acid Metabolism in Chilled Corn Leaves. Plant Physiol. 1986 Jun;81(2):699-701. PubMed PMID: 16664884; PubMed Central PMCID: PMC1075405.
11: Tseng MJ, Li PH. Mefluidide protection of severely chilled crop plants. Plant Physiol. 1984 May;75(1):249-50. PubMed PMID: 16663584; PubMed Central PMCID: PMC1066874.
12: Clark DE, Coppock CE, Ivie GW. Residues of the plant growth regulator mefluidide [N-[2,4]dimethy-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]acetamide] in the milk and tissues of lactating dairy cows: a 28-day feeding study. J Agric Food Chem. 1981 Nov-Dec;29(6):1175-9. PubMed PMID: 7198660.
13: Lui JH, Staba EJ. Effects of age and growth regulators on serially propagated Digitalis Ianata leaf and root cultures. Planta Med. 1981 Jan;41(1):90-5. PubMed PMID: 17401824.
14: Ivie GW. Fate of the plant growth regulator mefluidide [N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]acetamide] in a cow and sheep. J Agric Food Chem. 1980 Nov-Dec;28(6):1286-8. PubMed PMID: 7451759.

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